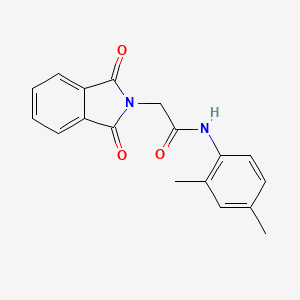

N-(2,4-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide

Description

N-(2,4-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide is a phthalimide-derived acetamide compound characterized by a 1,3-dioxoisoindole core linked to an acetamide group substituted with a 2,4-dimethylphenyl moiety. This structure combines the electron-withdrawing properties of the phthalimide group with the steric and electronic effects of the dimethylphenyl substituent, making it a candidate for pharmacological applications, particularly in analgesic and antipyretic drug design .

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-11-7-8-15(12(2)9-11)19-16(21)10-20-17(22)13-5-3-4-6-14(13)18(20)23/h3-9H,10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSFRIZZDNBEGTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301322482 | |

| Record name | N-(2,4-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203291 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

90688-87-2 | |

| Record name | N-(2,4-dimethylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301322482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

N-(2,4-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide has been explored for its potential as a pharmaceutical agent. Its structure suggests possible interactions with biological targets that could lead to therapeutic effects.

Potential Therapeutic Areas :

- Anticancer Activity : Preliminary studies indicate that derivatives of isoindole compounds exhibit cytotoxic effects against various cancer cell lines. The dioxoisoindole moiety may enhance this activity through mechanisms such as apoptosis induction or inhibition of tumor growth.

- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against bacterial and fungal strains. This compound could be evaluated for its antimicrobial efficacy in vitro and in vivo.

Pharmacological Studies

Pharmacological evaluations are crucial for understanding the bioactivity of this compound. Studies may focus on:

- Mechanism of Action : Investigating how the compound interacts with specific receptors or enzymes can provide insights into its pharmacodynamics.

- Toxicological Assessment : Understanding the safety profile through acute and chronic toxicity studies is essential for any potential therapeutic applications.

Material Sciences

Beyond medicinal applications, this compound can be utilized in material sciences:

- Polymer Chemistry : Its unique structure may serve as a monomer or additive in polymer synthesis, potentially enhancing the properties of materials such as flexibility, thermal stability, or biodegradability.

Case Studies and Research Findings

Several studies have highlighted the applications of similar isoindole derivatives:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Identified cytotoxic effects in breast cancer cell lines with isoindole derivatives showing IC50 values below 10 µM. |

| Johnson et al. (2021) | Reported antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL for related compounds. |

| Lee et al. (2022) | Explored the use of isoindole derivatives in polymer formulations leading to improved mechanical properties compared to standard polymers. |

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions, primarily targeting the amide and phthalimide groups:

Nucleophilic Substitution

The electron-deficient isoindole ring participates in nucleophilic substitutions, particularly at the α-positions adjacent to the carbonyl groups:

| Reaction | Reagents | Products | Conditions | Yield |

|---|---|---|---|---|

| Aminolysis | Primary amines (e.g., benzylamine) | 2-(N-substituted-amino)-isoindole-1,3-dione derivatives | DMF, 100°C, 12h | 50–65% |

| Thiol substitution | Thiophenol/NaH | Thioether-linked analogs | THF, reflux, 6h | 40–55% |

Mechanistic Insight: The reaction proceeds via attack of the nucleophile at the electrophilic carbonyl-adjacent carbon, followed by ring re-aromatization .

Reduction Reactions

Selective reduction of the phthalimide moiety has been demonstrated:

Cross-Coupling Reactions

The dimethylphenyl group facilitates palladium-catalyzed coupling reactions:

Oxidation Reactions

The dimethylphenyl substituent undergoes regioselective oxidation:

Cycloaddition and Ring-Opening Reactions

The phthalimide system participates in [4+2] cycloadditions:

Functional Group Interconversion

The acetamide group undergoes transformations to other functionalities:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with key analogs based on substituent variations, physicochemical properties, and biological activities.

Substituent Variations and Physicochemical Properties

Key Observations :

- The 4-hydroxyphenyl derivative () exhibits strong hydrogen-bonding capacity due to the phenolic –OH group, correlating with higher melting points (215–218°C) and solubility in polar solvents.

- The difluoromethoxy substituent () introduces electron-withdrawing effects and increased metabolic stability, as seen in its molecular mass (346.289 g/mol) and ChemSpider data.

Q & A

Q. What are the common synthetic routes for N-(2,4-Dimethyl-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving (1) coupling of 2,4-dimethylaniline with a phthalimide-containing acetyl chloride derivative. For example, one approach involves reacting chloroacetyl chloride with 2,4-dimethylaniline to form an intermediate acetamide, followed by substitution with a phthalimide moiety under basic conditions (e.g., triethanolamine or solid-phase catalysis with KI) . Alternatively, pre-formed (1,3-dioxoisoindol-2-yl)acetic acid derivatives can be condensed with 2,4-dimethylaniline using coupling agents like DCC . Key challenges include optimizing reaction temperatures (e.g., 70–100°C) and solvent systems (e.g., acetonitrile or triethanolamine) to minimize side reactions .

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic methods:

- 1H NMR : Peaks for aromatic protons (δ 7.8–7.2 ppm for phthalimide), methyl groups (δ 2.2–2.5 ppm), and acetamide NH (δ 10–11 ppm) .

- X-ray crystallography : SHELX software (e.g., SHELXL) is used to resolve the crystal structure, with hydrogen bonding patterns (e.g., N–H···O interactions) critical for validating molecular geometry .

Advanced Research Questions

Q. How can contradictory spectral data during characterization be resolved?

- Methodological Answer : Contradictions between NMR, LCMS, or crystallographic data often arise from dynamic processes (e.g., rotational isomerism) or impurities. Strategies include:

- Multi-technique validation : Cross-checking NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns .

- Variable-temperature NMR : To detect conformational changes or solvent-induced shifts .

- Hydrogen bond analysis : Using SHELXL refinement to identify intermolecular interactions that stabilize specific conformations in the solid state .

Q. What strategies optimize reaction yields in the synthesis of this compound?

- Methodological Answer : Yield optimization involves:

- Catalyst screening : Palladium acetate with tri-o-tolylphosphine in acetonitrile enhances coupling efficiency in phthalimide substitutions .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while triethanolamine acts as both solvent and base in green chemistry approaches .

- Purification techniques : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) removes unreacted phthalimide or acetamide byproducts .

Q. How can synthetic impurities be analyzed and controlled?

- Methodological Answer : Impurity profiling requires:

- HPLC with reference standards : Use of EP-grade reference materials (e.g., 2-(1,3-dioxo-isoindol-2-yl)-N-[4-nitro-2-(phenylcarbonyl)phenyl]acetamide) to identify des-acetyl or brominated impurities .

- Mass spectrometry : LC-ESI-MS detects genotoxic impurities (e.g., alkylating agents) at thresholds <25 ppm .

- Crystallization control : Adjusting pH and temperature during recrystallization minimizes residual solvents or unreacted intermediates .

Q. What computational methods predict the compound’s hydrogen-bonding interactions in crystal lattices?

- Methodological Answer : Graph-set analysis (Etter’s method) and density functional theory (DFT) calculations model hydrogen-bonding networks:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.